molecular formula C10H12BrNOS B13063759 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13063759
M. Wt: 274.18 g/mol
InChI Key: HCGNKWKTFKFKBR-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a bromothiophene ring and a pyrrolidine ring connected by an ethanone linker. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.

    Formation of Ethanone Linker: The bromothiophene is then reacted with an appropriate acylating agent to introduce the ethanone group.

    Addition of Pyrrolidine: Finally, the ethanone intermediate is reacted with pyrrolidine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(5-Methylthiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness

1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated or alkylated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H12BrNOS/c11-10-4-3-9(14-10)8(13)6-7-2-1-5-12-7/h3-4,7,12H,1-2,5-6H2

InChI Key

HCGNKWKTFKFKBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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